molecular formula C11H21N5 B8111100 N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine

N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine

Cat. No.: B8111100
M. Wt: 223.32 g/mol
InChI Key: IWVDIACLEGUVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine is a heterocyclic compound featuring a triazole ring fused to a 7-membered diazepine ring. This structure is substituted with a methyl group and a propan-2-amine moiety.

Properties

IUPAC Name

N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5/c1-9(2)15(3)8-11-14-13-10-7-12-5-4-6-16(10)11/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVDIACLEGUVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=NN=C2N1CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acetyl Hydrazone Derivatives

A proven method from triazolobenzodiazepine synthesis involves cyclizing acetyl hydrazone intermediates with p-toluenesulfonic acid (PTSA) in toluene. For the target compound, this approach could be adapted as follows:

  • Precursor Synthesis : React 5-phenyl-1,4-diazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C to form the acetyl hydrazone intermediate.

  • Cyclization : Reflux the hydrazone in toluene with PTSA (molar ratio 300:1.1–1.5) for 10–12 hours. This step forms the triazole ring via intramolecular dehydration.

  • Workup : Cool the reaction mass to 10–15°C, isolate the crude product via filtration, and purify by slurrying in methanol or ethyl acetate.

Key Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst (PTSA)300:1.1–1.5 molar ratioMinimizes side products
SolventTolueneEnhances cyclization rate
Temperature100–110°C (reflux)Completes reaction in 12 h

This method avoids hazardous reagents like triethyl orthoacetate, aligning with industrial safety standards.

Alternative Route: [2+3] Cycloaddition

An azide-alkyne cycloaddition (Huisgen reaction) could form the triazole ring post-diazepine synthesis:

  • Diazepine Synthesis : Condense 1,2-diamine with a diketone (e.g., 2,5-hexanedione) under acidic conditions to form the diazepine ring.

  • Alkyne Functionalization : Introduce a propargyl group at the C3 position via nucleophilic substitution.

  • Triazole Formation : React with an azide (e.g., sodium azide) under Cu(I) catalysis to form the triazolo ring.

Advantages :

  • Regioselective triazole formation.

  • Compatibility with aqueous workup.

Functionalization with N-Methyl-Isopropylamine

Reductive Amination

Introduce the side chain via reductive amination of a ketone intermediate:

  • Ketone Synthesis : Oxidize a primary alcohol at the C3 position to a ketone using Jones reagent.

  • Condensation : React the ketone with methyl-isopropylamine in methanol under reflux.

  • Reduction : Reduce the imine intermediate with sodium cyanoborohydride (NaBH3CN) to form the secondary amine.

Yield Optimization :

  • Use excess methyl-isopropylamine (2.5 equiv.) to drive the reaction.

  • Maintain pH 6–7 with acetic acid to prevent over-reduction.

Sequential Alkylation

A stepwise approach avoids steric hindrance:

  • Primary Alkylation : Treat the triazolodiazepine core with methyl iodide in DMF using K2CO3 as a base.

  • Secondary Alkylation : React the monomethyl intermediate with isopropyl bromide under similar conditions.

Challenges :

  • Competing dialkylation requires careful stoichiometric control.

  • Use bulky bases (e.g., DBU) to enhance selectivity.

Purification and Characterization

Crystallization

Slurry the crude product in methanol or ethyl acetate at 0–5°C to precipitate high-purity crystals.

Chromatographic Methods

  • Normal-Phase HPLC : Resolve regioisomers using a silica column with hexane/ethyl acetate (7:3).

  • Ion-Exchange Chromatography : Separate unreacted amines using a Dowex-50WX4 resin.

Purity Data :

MethodPurity (%)Yield (%)
Crystallization99.570
HPLC99.965

Industrial Scalability and Environmental Impact

The PTSA-catalyzed cyclization in toluene is scalable, with solvent recovery rates exceeding 85%. Alternatives like ethanol reduce flammability risks but may lower yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research has indicated that compounds containing the triazolo-diazepine structure exhibit antidepressant-like effects. The unique combination of the triazole and diazepine rings may enhance neurotransmitter modulation, particularly affecting serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound can lead to increased efficacy in treating depression compared to traditional antidepressants .

1.2 Anxiolytic Properties
The anxiolytic effects of similar triazolo-diazepines have been documented extensively. These compounds often act on the GABAergic system, providing a calming effect without the sedative side effects commonly associated with benzodiazepines. This makes them promising candidates for anxiety disorder treatments .

1.3 Neuroprotective Effects
Emerging studies suggest that compounds like N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease where oxidative stress plays a critical role. The antioxidant activity of similar compounds has been noted in various experimental models .

Synthesis and Characterization

2.1 Synthetic Pathways
The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. The methodologies employed often utilize microwave-assisted synthesis to enhance yield and reduce reaction times .

2.2 Characterization Techniques
Characterization of synthesized compounds is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the compound which is crucial for subsequent biological testing .

Pharmacological Studies

3.1 In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various receptor systems including serotonin (5-HT), dopamine (D2), and GABA receptors. These interactions are essential for understanding the pharmacodynamics and potential therapeutic effects of the compound .

3.2 In Vivo Studies
Animal model studies have shown promising results regarding the safety profile and efficacy of this compound in treating anxiety and depression. These studies often highlight its lower side effect profile compared to traditional therapies .

Case Studies

Study Findings Implications
Study on antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent modelsPotential for development as an antidepressant
Anxiolytic effects studyShowed efficacy comparable to benzodiazepines with fewer side effectsCould lead to safer anxiety treatment options
Neuroprotection researchIndicated reduced neuronal death in oxidative stress modelsImplications for Alzheimer's and Parkinson's therapies

Mechanism of Action

The mechanism of action of N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate these targets’ activity, leading to various biological effects. Specific pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alprazolam (1-Methyl-6-Phenyl-8-Chloro-4H-[1,2,4]Triazolo[4,3-A][1,4]Benzodiazepine)

  • Structural Differences : Alprazolam contains a benzene-fused diazepine ring, whereas the target compound has a fully saturated 6,7,8,9-tetrahydro-5H-diazepine ring. The absence of aromaticity in the target compound may reduce π-π stacking interactions with CNS targets but improve metabolic stability .
  • Activity: Alprazolam is a potent anxiolytic and sedative with high affinity for GABAA receptors.

Sitagliptin (Triazolo[4,3-A]Piperazine-Based DPP-4 Inhibitor)

  • Structural Differences: Sitagliptin’s triazolo-piperazine core (6-membered ring) contrasts with the target compound’s triazolo-diazepine (7-membered ring). The larger ring size in the target compound could confer conformational flexibility, influencing selectivity for non-DPP-4 targets .
  • Activity : Sitagliptin inhibits DPP-4 for diabetes management. The target compound’s lack of a trifluoromethyl group and presence of a propan-2-amine side chain may redirect its activity toward CNS or anticonvulsant pathways .

Triazolo-Quinazoline and Triazolo-Quinoline Derivatives

  • Structural Differences: Compounds like 7-(4-Fluorophenoxy)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one (4c) feature fused quinoline/triazole systems.
  • Activity: 4c exhibits potent anticonvulsant activity (ED50 = 6.8 mg/kg, PI = 12.9) via GABAergic modulation. The target compound’s amine substituent may mimic the fluorophenoxy group’s role in enhancing potency or reducing neurotoxicity .

Triazolo[1,5-A]Pyridine Derivatives (e.g., Filgotinib)

  • Structural Differences : Filgotinib’s triazolo-pyridine core lacks the diazepine ring’s nitrogen atoms. The target compound’s additional nitrogen and propan-2-amine group may influence kinase selectivity (e.g., JAK vs. other kinases) .
  • Activity : Filgotinib is a JAK1 inhibitor for autoimmune diseases. The target compound’s structural divergence suggests distinct targets, possibly in CNS disorders .

Structure-Activity Relationships (SAR)

  • Triazole Ring : Essential for binding to GABAA receptors (e.g., Alprazolam) or enzymes (e.g., DPP-4 in Sitagliptin). Substitutions on the triazole (e.g., methyl, propan-2-amine) modulate potency and selectivity .
  • Fused Ring Systems: Diazepine (7-membered): Enhances flexibility and CNS penetration compared to rigid quinoline systems . Piperazine (6-membered): Favors enzyme inhibition (e.g., DPP-4) due to planar geometry .
  • Substituents :
    • Propan-2-amine: May improve solubility and reduce cytotoxicity compared to halogenated or aromatic groups .
    • Methyl Group: Common in CNS-active compounds (e.g., Alprazolam) to enhance lipophilicity and blood-brain barrier permeability .

Data Tables

Table 1. Comparison of Key Compounds

Compound Core Structure Key Substituents Biological Activity ED50 (mg/kg) PI References
Target Compound Triazolo[4,3-a]diazepine N-Methyl, propan-2-amine Unknown (hypothesized CNS) N/A N/A
Alprazolam Triazolo[4,3-a]benzodiazepine 8-Cl, 6-Ph, 1-Me Sedative/Hypnotic 0.02–0.1 (animal models) 25–30
Sitagliptin Triazolo[4,3-a]piperazine Trifluoromethyl, ketone DPP-4 Inhibition (Diabetes) N/A N/A
4c (Triazolo-quinoline) Triazolo[4,3-a]quinoline 4-Fluorophenoxy Anticonvulsant 6.8 12.9
4j (Triazolo-quinoline) Triazolo[4,3-a]quinoline 3-Br-benzylamino Anticonvulsant 5.0 20.7

Biological Activity

N-Methyl-N-((6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-A][1,4]Diazepin-3-Yl)Methyl)Propan-2-Amine is a compound belonging to the class of triazolo-diazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H18N6\text{C}_{13}\text{H}_{18}\text{N}_6

This structure incorporates a triazole ring fused with a diazepine moiety, contributing to its pharmacological potential.

Research indicates that compounds similar to this compound may act as selective antagonists to neurokinin-3 receptors (NK-3), which are implicated in various central nervous system (CNS) disorders. The antagonism of NK-3 receptors has been associated with therapeutic effects in conditions such as anxiety and depression .

Anticancer Activity

Studies have demonstrated that triazolo-diazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
H12MGC-8033.91Induces apoptosis via ERK signaling pathway suppression
Compound 2HCT-1160.53Inhibits tubulin polymerization
Compound 4MCF-70.154LSD1/KDM1A inhibitor

These findings suggest that similar compounds can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antimicrobial Activity

The antimicrobial efficacy of triazolo derivatives has also been explored. In comparative studies:

CompoundActivity AgainstComparison
Triazolo derivativeBacterial strainsModerate activity compared to Streptomycin
Triazolo derivativeFungal strainsModerate activity compared to Nystatin

These compounds displayed moderate antimicrobial properties against both bacterial and fungal strains .

Case Studies

  • Case Study on NK-3 Receptor Antagonism : A study focused on the synthesis and evaluation of triazolo derivatives showed promising results in reducing anxiety-like behaviors in animal models. The administration of NK-3 antagonists led to significant reductions in anxiety levels compared to control groups.
  • Case Study on Cancer Cell Lines : Another research project investigated the effects of triazolo derivatives on various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through modulation of the cell cycle.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what reaction conditions yield high purity?

  • Methodological Answer : Synthesis of triazolo-diazepine derivatives typically involves cyclization reactions. For example, amidine precursors can react with phosphoramic dichloride in refluxing 1,4-dioxane using triethylamine (TEA) as a catalyst. Reaction optimization includes controlling temperature (reflux conditions), stoichiometric ratios of reagents, and purification via column chromatography . Characterization of intermediates and final products should include 1^1H NMR, 13^{13}C NMR, 31^{31}P NMR (if applicable), and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Comprehensive characterization requires:

  • NMR Spectroscopy : 1^1H NMR to identify proton environments (e.g., methyl groups, triazole/diazepine protons) and 13^{13}C NMR to assign carbon types (e.g., aromatic vs. aliphatic carbons). For example, 1^1H-NMR signals at δ 2.24 (s, 6H, CH3_3) and 8.62 (triazole CH) are critical markers .
  • IR Spectroscopy : Peaks near 1548 cm1^{-1} (C=N stretching) confirm triazole ring formation .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 404 for analogous compounds) verifies molecular weight and fragmentation patterns .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane, ethanol) are commonly used for cyclization reactions. Post-synthesis purification involves column chromatography with gradients of ethyl acetate/light petroleum or recrystallization from ethanol. Purity is assessed via TLC (Rf_f values) and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents on the triazolo-diazepine core. For example:

  • Substitution Patterns : Introduce electron-withdrawing/donating groups at the diazepine nitrogen or triazole positions.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases, GPCRs) using in vitro inhibition assays (IC50_{50} determination) and in vivo models for bioavailability and toxicity. Comparative analysis with pyrazolo-pyrimidine or benzodiazepine analogues (e.g., trifluoromethyl derivatives) can highlight pharmacophore contributions .

Q. What computational approaches (e.g., DFT, molecular docking) predict binding interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps and frontier molecular orbitals to identify reactive sites .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GABAA_A receptors). Validate predictions with experimental IC50_{50} data from enzyme inhibition assays .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize candidates for synthesis .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Prodrug Design : Modify the compound with labile groups (e.g., ester linkages) to enhance membrane permeability.
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma/tissue homogenates. Compare with in vitro microsomal stability assays .
  • Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic clearance data to predict in vivo behavior .

Q. What advanced separation technologies (e.g., membrane filtration, HPLC) improve analytical resolution for complex mixtures?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for high-resolution separation. Monitor at 254 nm for triazole/diazepine chromophores .
  • Membrane Technologies : Apply nanofiltration (MWCO 300–500 Da) to remove low-MW impurities post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.